1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 885699-33-2
VCID: VC2916095
InChI: InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
SMILES: CC1=CSC(=N1)CN2CCNCC2
Molecular Formula: C9H15N3S
Molecular Weight: 197.3 g/mol

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine

CAS No.: 885699-33-2

Cat. No.: VC2916095

Molecular Formula: C9H15N3S

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine - 885699-33-2

Specification

CAS No. 885699-33-2
Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
IUPAC Name 4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Standard InChI InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Standard InChI Key JZBJFMUAZJMOCI-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)CN2CCNCC2
Canonical SMILES CC1=CSC(=N1)CN2CCNCC2

Introduction

Chemical Identity and Structure

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is characterized by a thiazole ring connected to a piperazine ring via a methylene bridge. The compound belongs to two important heterocyclic classes: thiazoles and piperazines. The thiazole portion contains a methyl group at the 4-position, contributing to its distinctive chemical profile.

The structural characteristics of this compound include a five-membered thiazole ring containing sulfur and nitrogen atoms, connected through a methylene linker to a six-membered piperazine ring with two nitrogen atoms in opposing positions. This arrangement allows for multiple sites of chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine

ParameterValue
Chemical FormulaC9H15N3S
Molecular Weight197.3 g/mol
CAS Number885699-33-2
MDL NumberMFCD11007746
PubChem CID43841554
IUPAC Name4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Standard InChIInChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
InChI KeyJZBJFMUAZJMOCI-UHFFFAOYSA-N
SMILESCC1=CSC(=N1)CN2CCNCC2

The molecular structure of this compound provides multiple points for chemical modification and interaction with biological targets, making it potentially valuable for pharmaceutical research and development efforts .

Synthesis and Preparation

The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the reaction of a thiazole derivative with a piperazine moiety. While specific synthesis methods may vary depending on the desired purity and yield, general approaches often include:

  • Preparation of a functionalized 4-methyl-1,3-thiazole core

  • Introduction of a reactive group at the 2-position of the thiazole

  • Coupling with piperazine through nucleophilic substitution reactions

Companies like American Elements provide this compound as part of their life science products catalog, often offering customization in purity levels (99%, 99.9%, 99.99%, 99.999%, and higher) and quantities to meet research needs .

The synthesis typically yields the compound as an oil, which requires appropriate purification techniques to achieve the desired purity for research applications. Modern synthetic approaches may employ various catalysts and optimized reaction conditions to improve yields and reduce the formation of byproducts.

ClassificationCategoryHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Related Compounds

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine belongs to a broader family of thiazole-piperazine derivatives with diverse applications. Several related compounds have been identified in the literature and commercial sources.

Salt Forms

The hydrochloride salt of this compound, 1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS: 1351642-23-3), has different physicochemical properties that may offer advantages in terms of stability, solubility, or formulation in certain applications .

Table 4: Comparison of Free Base and Hydrochloride Salt

ParameterFree BaseHydrochloride Salt
CAS Number885699-33-21351642-23-3
Molecular Weight197.3 g/mol233.76 g/mol
FormulaC9H15N3SC9H16ClN3S
Physical StateOilNot specified

Structurally Related Compounds

Several structurally related compounds include:

  • 1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride (CAS: 1052549-44-6), where the methylene linker is replaced by an acetyl group .

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (CAS: 40615-11-0), which lacks the methylene bridge between the thiazole and piperazine rings .

  • Various masitinib analogues where the N-methylpiperazine group is replaced with different chemical moieties, demonstrating the importance of piperazine derivatives in pharmaceutical research .

These structurally related compounds expand the chemical space around 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine and may offer different biological activities and pharmaceutical applications.

SupplierProduct DetailsPurity
American ElementsCustomizable quantities and gradesVarious (99% to 99.999+%)
VulcanchemResearch grade95+%
AK ScientificResearch grade95%
AchemBlockVarious formatsNot specified

American Elements supplies this compound in most volumes including bulk quantities and can produce materials to customer specifications. Typical bulk packaging includes palletized plastic 5 gallon/25 kg pails, fiber and steel drums to 1 ton super sacks in full container or truck load quantities. Research and sample quantities and air-sensitive materials may be packaged under argon or vacuum .

Shipping documentation typically includes a Certificate of Analysis and Safety Data Sheet (SDS). This wide availability from multiple suppliers ensures researchers have access to this compound for various scientific and pharmaceutical applications .

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